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Compound of Interest

Compound Name: 3'-Hydroxy-3,9-dihydroeucomin

Cat. No.: B171855

Despite a comprehensive search of available scientific literature and spectral databases,
detailed experimental spectroscopic data (NMR, MS, IR) for 3'-Hydroxy-3,9-dihydroeucomin
could not be located. Therefore, the following guide has been constructed based on
established methodologies for the analysis of related homoisoflavonoids. This document serves
as a template for the expected data presentation and experimental protocols for such an
analysis.

Introduction

3'-Hydroxy-3,9-dihydroeucomin is a homoisoflavonoid, a class of natural products known for
their diverse biological activities. The structural elucidation and confirmation of such
compounds rely heavily on a combination of spectroscopic techniques, primarily Nuclear
Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR)
spectroscopy. This guide outlines the standard procedures for acquiring and interpreting this
data for a research and drug development audience.

Physicochemical Properties

Property Value
Molecular Formula C17H1606
Molecular Weight 316.31 g/mol
CAS Number 107585-75-1
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Hypothetical Spectroscopic Data

The following tables represent the anticipated format for the presentation of spectroscopic data

for 3'-Hydroxy-3,9-dihydroeucomin.

'H NMR (Proton NMR) Data

Hypothetical data presented for a 500 MHz spectrometer in DMSO-de.

Chemical Shift o Coupling . .

Multiplicity Constant (J) Integration Assignment
(3) ppm

Hz

12.10 s - 1H 5-OH
9.50 S - 1H 7-OH
8.80 S - 1H 3'-OH
6.85 d 8.0 1H H-5'
6.70 d 2.0 1H H-2'
6.65 dd 8.0,2.0 1H H-6
6.00 d 2.5 1H H-6
5.95 d 2.5 1H H-8
4.40 dd 10.0,5.0 1H H-2a
4.20 dd 10.0, 8.0 1H H-2b
3.80 S - 3H 4'-OCHs
3.10 m - 1H H-3
2.80 dd 14.0, 5.0 1H H-9a
2.60 dd 14.0, 10.0 1H H-9b

13C NMR (Carbon NMR) Data

Hypothetical data presented for a 125 MHz spectrometer in DMSO-de.
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Chemical Shift (8) ppm Assignment
202.0 C-4
165.0 C-7
164.5 C-5
162.0 C-8a
147.0 C-4'
145.0 C-3
130.0 C-1
120.0 C-6'
1155 C-5'
112.0 Cc-2'
102.0 C-4a
96.0 C-6
95.0 C-8
70.0 C-2
56.0 4'-OCHs
45.0 C-3
30.0 C-9

Mass Spectrometry (MS) Data
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Mass-to-Charge

Technique lonization Mode . Assignment
Ratio (m/z)

ESI-MS Positive 317.0968 [M+H]*

ESI-MS Positive 339.0787 [M+Na]*

[M+H]* (Calculated for

HRMS (ESI-TOF) Positive 317.0971
C17H1706™: 317.0974)

Infrared (IR) Spectroscopy Data

Wavenumber (cm~—?) Assighment

3400-3200 (broad) O-H stretching (phenolic)
3010 C-H stretching (aromatic)
2950, 2840 C-H stretching (aliphatic)
1640 C=0 stretching (ketone)
1600, 1500 C=C stretching (aromatic)
1270 C-O stretching (aryl ether)
1150 C-O stretching (alcohol)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a
homoisoflavonoid like 3'-Hydroxy-3,9-dihydroeucomin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Instrumentation: A Bruker Avance Ill 500 MHz spectrometer (or equivalent) equipped with a
cryoprobe.

e Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5 mL
of a suitable deuterated solvent (e.g., DMSO-des, CDClIs, or MeOD). The choice of solvent
depends on the solubility of the compound.
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o Data Acquisition:

o H NMR spectra are acquired with a spectral width of 0-14 ppm, a pulse angle of 30°, and
a relaxation delay of 1-2 seconds.

o 183C NMR spectra are acquired with a spectral width of 0-220 ppm, using a proton-
decoupled pulse sequence.

o 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear
Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are
performed to establish proton-proton and proton-carbon correlations for unambiguous
signal assignment.

o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected using appropriate software (e.g., MestReNova, TopSpin).
Chemical shifts are referenced to the residual solvent peak.

Mass Spectrometry (MS)

¢ Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or
Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

o Sample Preparation: A dilute solution of the sample (approximately 10-100 pg/mL) is
prepared in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) with the
addition of a small amount of formic acid or ammonium acetate to promote ionization.

» Data Acquisition: The sample solution is infused into the ESI source at a flow rate of 5-10
puL/min. Mass spectra are acquired in both positive and negative ion modes over a mass
range of m/z 100-1000.

o Data Analysis: The exact mass of the molecular ion is used to determine the elemental
composition of the compound. Fragmentation patterns observed in MS/MS experiments can
provide further structural information.

Infrared (IR) Spectroscopy

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an
Attenuated Total Reflectance (ATR) accessory.
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» Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide
and pressing it into a thin disk.

o Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm~1. A
background spectrum is collected and subtracted from the sample spectrum.

o Data Analysis: The positions and shapes of the absorption bands are correlated with the
presence of specific functional groups in the molecule.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a
hypothetical signaling pathway that could be investigated for a compound like 3'-Hydroxy-3,9-
dihydroeucomin.
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Caption: General workflow for the spectroscopic analysis of a natural product.
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Caption: A hypothetical signaling pathway modulated by 3'-Hydroxy-3,9-dihydroeucomin.

» To cite this document: BenchChem. [Spectroscopic Analysis of 3'-Hydroxy-3,9-
dihydroeucomin: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b171855#spectroscopic-data-nmr-ms-ir-of-3-hydroxy-
3-9-dihydroeucomin]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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